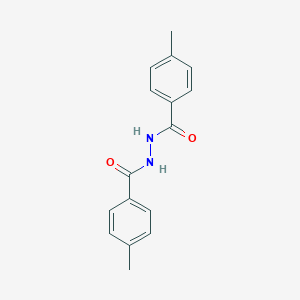

Di-p-toluohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N'-(4-methylbenzoyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)15(19)17-18-16(20)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVLEZBOJRWRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165190 | |

| Record name | Di-p-toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-73-0 | |

| Record name | 4-Methylbenzoic acid 2-(4-methylbenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-p-toluohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1530-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1530-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-p-toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-toluohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Di P Toluohydrazide

Optimized Reaction Conditions and Yield Enhancement Strategies

The synthesis of symmetrical diarylhydrazines, such as Di-p-toluohydrazide, has been the subject of research focused on improving efficiency and yield. Optimization strategies often involve the careful selection of reagents, solvents, and catalysts, as well as precise control over reaction parameters like temperature and pressure. A notable approach is the dehydrogenative homocoupling of N-alkylanilines, which can be adapted for N-aryl precursors. For instance, copper-catalyzed N-N bond-forming reactions have demonstrated success in producing N,N'-dialkyl-N,N'-diphenylhydrazines in yields ranging from 72% to 88%, utilizing air as a mild and environmentally friendly oxidant under convenient operating conditions. molaid.com

A general procedure for the synthesis of tetraarylhydrazines, which is applicable to this compound, involves the use of a specialized catalyst in a mixed solvent system. rsc.org The reaction can be performed at a gram scale, highlighting its potential for larger-scale production. rsc.org The process typically involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate (B1210297) and purification through recrystallization to obtain the final product. rsc.org The optimization of these steps is crucial for maximizing the isolated yield and purity of this compound. researchgate.netnih.gov

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, as it influences reaction rates, efficiency, and selectivity by affecting the stability of reactants, products, and transition states. wikipedia.org Solvent properties such as polarity, dielectric constant, and the ability to form non-covalent interactions like hydrogen bonds play a significant role. wikipedia.orgmdpi.com

Different solvents can shift the equilibrium of a reaction by differentially stabilizing the involved chemical species. wikipedia.org The rate of reaction can be accelerated in polar solvents if the transition state is more charged than the reactants. wikipedia.org The selection of an appropriate solvent system is therefore a key strategy for kinetic and thermodynamic control over the formation of this compound. wikipedia.org In the synthesis of related tetraarylhydrazines, a mixed solvent system of water and ethanol (B145695) has been effectively used. rsc.org The use of acetonitrile (B52724) has also been noted as a "greener" alternative to solvents like dichloromethane (B109758) and benzene (B151609) in similar oxidative coupling reactions, providing a good balance between reactant conversion and product selectivity. scielo.br

Below is a table summarizing the properties of solvents relevant to organic synthesis.

| Solvent | Dielectric Constant (at 25°C) | Polarity | Primary Interactions |

| Water | 78 | High | Hydrogen Bonding, Dipole-Dipole |

| Acetonitrile | 37 | High | Dipole-Dipole |

| Ethanol | 25 | High | Hydrogen Bonding, Dipole-Dipole |

| Dichloromethane | 9.1 | Medium | Dipole-Dipole |

| Toluene | 2.4 | Low | Van der Waals |

| Hexane | 1.9 | Low | Van der Waals |

| This table is generated based on principles of solvent effects in chemistry. wikipedia.org |

Temperature and Pressure Influence on this compound Formation

Temperature and pressure are fundamental thermodynamic variables that can significantly influence the reaction pathway and yield of this compound. While some syntheses of related arylhydrazines are effectively carried out at ambient temperature (approximately 28°C), demonstrating that high heat is not always necessary, the deliberate control of these parameters offers a powerful tool for optimization. rsc.org

Applying high pressure can be a strategic advantage in synthesis, as it allows for control over the pressure-volume (pV) term in the thermodynamic free energy. researchgate.net This expands the synthetic parameter space beyond temperature alone, potentially enabling the formation of phases or products that are not accessible under standard atmospheric conditions. researchgate.net Elevated pressure tends to favor the formation of products with higher densities and coordination numbers. researchgate.net While specific studies detailing the systematic variation of temperature and pressure for this compound synthesis are not prevalent, the principles governing these effects are well-established in chemical synthesis. researchgate.netrsc.org Controlling these conditions is essential for enhancing reaction rates, shifting chemical equilibria, and potentially improving the selectivity towards the desired product.

Catalyst Design and Application in this compound Synthesis

Catalysis is a cornerstone of modern chemical synthesis, enabling reactions that would otherwise be inefficient or impossible. univie.ac.at The design and application of specific catalysts are central to developing advanced methodologies for producing this compound, with the goal of improving reaction efficiency, selectivity, and sustainability. univie.ac.atrsc.org

Phase Transfer Catalysis (PTC) is an environmentally friendly methodology for reactions involving reactants in immiscible phases, typically an aqueous and an organic phase. ptfarm.pl The catalyst, often a quaternary ammonium (B1175870) salt like a tetraalkylammonium (TAA) halide, facilitates the reaction by transferring an anion from the aqueous phase into the organic phase where it can react with the organic substrate. ptfarm.plmdpi.comoperachem.com This technique is widely used for alkylation and other nucleophilic substitution reactions. ptfarm.plbeilstein-journals.org

While direct literature on the application of PTC for the synthesis of this compound is scarce, the principles of PTC are highly applicable. For instance, a PTC system could potentially be designed for the coupling of a p-tolyl precursor anion with an appropriate electrophile. The catalyst would form a lipophilic ion pair with the anionic precursor at the phase interface, transporting it into the organic bulk to complete the reaction. mdpi.com The efficiency of such a process would depend on the catalyst structure, solvent choice, and the nature of the base used to generate the anion. ptfarm.pl

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of catalyst separation from the reaction mixture, recovery, and reuse. cademix.orgbaranlab.orgeolss.net These catalysts are often more robust and can withstand harsher reaction conditions compared to their homogeneous counterparts. cademix.org

A direct example of heterogeneous catalysis applicable to this compound synthesis is the use of a solid FeMo₆ cluster catalyst for the formation of tetraarylhydrazines. rsc.org In this system, the solid catalyst is added to a liquid reaction mixture containing the precursors. rsc.org The reaction proceeds on the surface of the catalyst, and upon completion, the catalyst can be separated from the product solution by simple physical means. rsc.org The use of such catalysts is crucial in industrial applications for creating more continuous and economically viable chemical processes. cademix.org

Table of Reaction Conditions for Tetraarylhydrazine Synthesis using Heterogeneous Catalysis

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | FeMo₆ catalyst (0.5 mol%) | rsc.org |

| Reagents | Hydrazine (B178648) precursor (0.2 mmol), H₂O₂, NaHSO₃ | rsc.org |

| Solvent | H₂O (1 mL) / Ethanol (0.2 mL) | rsc.org |

| Temperature | Room Temperature (~28 °C) | rsc.org |

| Atmosphere | Open air | rsc.org |

This table summarizes findings from a study on tetraarylhydrazine synthesis. rsc.org

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, representing a major pillar of green chemistry. wikipedia.org This field has seen rapid growth, recognized by the 2021 Nobel Prize in Chemistry. wikipedia.org Organocatalysts operate through various mechanisms, including the formation of enamine or iminium intermediates, or through non-covalent interactions like hydrogen bonding, as seen with thiourea-based catalysts. wikipedia.org

There are no specific reports detailing the use of organocatalysis for the synthesis of this compound. However, the methodology holds significant potential. For example, a chiral organocatalyst, such as a derivative of proline or a bifunctional thiourea, could potentially be employed to catalyze the asymmetric coupling of p-tolyl precursors. wikipedia.orgbeilstein-journals.orgfrontiersin.org Such a strategy could offer a pathway to enantiomerically enriched or chiral hydrazines, which are valuable in asymmetric synthesis. frontiersin.orgnih.gov The development of an organocatalytic route would align with modern synthetic goals of avoiding heavy metals and creating more sustainable chemical processes. wikipedia.org

Heterogeneous Catalysis in this compound Synthesis

Novel Synthetic Routes to this compound

Modern synthetic chemistry offers a toolbox of innovative strategies that can be hypothetically applied to the synthesis of this compound, aiming to improve efficiency, atom economy, and environmental compatibility over traditional methods.

Multicomponent Reactions for this compound Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient approach to complex molecule synthesis. frontiersin.org While a direct MCR for this compound is not prominently described, the principles of MCRs can be applied to design a potential synthetic route.

One conceptual MCR could involve the reaction of p-tolualdehyde, a hydrazine source, and a suitable acylating agent in a one-pot process. For instance, a reaction could be envisioned where two equivalents of a p-toluoyl synthon react with a central hydrazine moiety. The use of MCRs in synthesizing hydrazide-containing heterocyclic compounds, such as dihydropyrano[2,3-c]pyrazoles, has been demonstrated, showcasing the feasibility of incorporating hydrazide functionalities through these convergent strategies. frontiersin.org A reported four-component reaction of benzaldehyde, malononitrile, hydrazine hydrate (B1144303), and ethyl acetoacetate (B1235776) highlights the potential to construct complex molecules with a hydrazide core in a single step. frontiersin.org

A hypothetical three-component reaction for this compound could involve p-toluic acid, hydrazine, and a coupling agent, or p-toluoyl chloride and hydrazine in the presence of a base and a phase-transfer catalyst, all combined in a one-pot setup to streamline the synthesis. The development of such an MCR would offer significant advantages in terms of reduced waste, lower energy consumption, and simplified purification procedures compared to stepwise syntheses.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly methods.

Key areas of focus for a greener synthesis of this compound include:

Solvent Selection : Replacing hazardous organic solvents with greener alternatives is a cornerstone of green chemistry. Water is an ideal solvent, and reactions can be designed to proceed "on water" to leverage its unique properties. organic-chemistry.org For the synthesis of this compound, employing a benign solvent like ethanol or even water, perhaps with the aid of surfactants or phase-transfer catalysts, would be a significant improvement over chlorinated solvents. The use of ethanol as a solvent has been shown to be effective in the tert-butyl nitrite-catalyzed oxidative dehydrogenation of hydrazobenzenes, a related class of compounds. acs.org

Catalysis : The use of catalysts, particularly those that are recyclable and non-toxic, can enhance reaction rates and selectivity, reducing energy consumption and waste. For instance, biodegradable catalysts like starch sulfuric acid have been used in the synthesis of hydrazide-containing compounds. mdpi.com A potential green synthesis of this compound could involve a solid-supported acid or base catalyst that can be easily recovered and reused.

Energy Efficiency : Microwave-assisted synthesis is a powerful tool in green chemistry, often leading to dramatically reduced reaction times and increased yields. mdpi.com Applying microwave irradiation to the reaction of p-toluoyl chloride or p-toluic acid with hydrazine could significantly accelerate the formation of this compound.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. MCRs, as discussed previously, are inherently atom-economical.

A potential green synthesis route could involve the direct coupling of p-toluic acid with hydrazine using a recyclable catalyst in a green solvent under microwave irradiation. This approach would align with multiple green chemistry principles, offering a more sustainable alternative to traditional methods.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. mdpi.com This approach is particularly valuable for the synthesis of complex molecules and has been applied to the preparation of peptide hydrazides. oup.comresearchgate.netwiley-vch.de

A plausible chemoenzymatic route to this compound could involve a lipase-catalyzed acylation of hydrazine with a p-toluoyl ester. Lipases are known for their ability to catalyze acyl transfer reactions in non-aqueous media with high selectivity. The process could be designed as follows:

Enzymatic Acylation : A lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to catalyze the reaction between hydrazine and two equivalents of an activated p-toluic acid derivative, like ethyl p-toluate. The enzyme's active site would orient the substrates to facilitate the formation of the this compound.

Reaction Conditions : The reaction would typically be carried out in an organic solvent to minimize hydrolysis and favor the aminolysis reaction. The mild conditions of enzymatic reactions (often at or near room temperature) would reduce energy consumption and the formation of byproducts.

This chemoenzymatic approach would offer high selectivity and operate under environmentally benign conditions, representing a sophisticated and sustainable method for the synthesis of this compound. The use of enzymes in the synthesis of hydrazide intermediates for more complex molecules like proteins underscores the potential of this strategy. oup.comresearchgate.net

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of this compound, which involves the creation of two amide-like bonds to a central hydrazine core, can proceed through different pathways depending on the chosen synthetic method.

Identification of Key Intermediates and Transition States

The formation of this compound from a p-toluoyl derivative (e.g., p-toluoyl chloride) and hydrazine likely proceeds through a stepwise mechanism involving key intermediates:

Second Acylation : The remaining -NH2 group of p-toluohydrazide then acts as a nucleophile, attacking a second molecule of p-toluoyl chloride. This again proceeds through a tetrahedral intermediate to yield the final this compound product.

In catalyzed reactions, the intermediates may involve the catalyst. For example, in a palladium-catalyzed cross-coupling reaction to form an aryl hydrazine, an arylpalladium(II) hydrazido complex is a key intermediate. dicp.ac.cn In an iridium-catalyzed N-N coupling for hydrazide synthesis, a metal-acylnitrenoid intermediate has been proposed. sioc-journal.cn

The transition states in these reactions would correspond to the highest energy points along the reaction coordinate for each step. For the nucleophilic acyl substitution, the transition state would involve the partial formation of the new N-C bond and partial breaking of the C-Cl bond, with the developing charge being stabilized by the solvent and any present catalyst. Computational studies on similar reactions, like hydrazone formation, have been used to explore the energy profiles and structures of transition states. rsc.org For instance, in the hydrolysis of aroylhydrazones, the transition state involves the attack of a water molecule on the protonated azomethine group in acidic solutions. researchgate.net

Elucidation of Rate-Determining Steps in this compound Synthesis

In a simple uncatalyzed reaction between p-toluoyl chloride and hydrazine, the rate-determining step could be either the first or the second acylation. If the p-toluohydrazide intermediate is less reactive than hydrazine itself (due to the electron-withdrawing effect of the first p-toluoyl group), then the second acylation step would likely be the RDS.

In catalyzed reactions, the RDS often involves the catalyst. For the palladium-catalyzed monoarylation of hydrazine, kinetic studies have shown that the rate-limiting step is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex to form the active hydrazido species. dicp.ac.cn

In an iridium-catalyzed N-N coupling to form hydrazides, computational studies suggest that the formation of the metal-acylnitrenoid intermediate via N-O bond cleavage is the rate-determining step. sioc-journal.cn

In the context of hydrazone formation, which shares mechanistic features with hydrazide synthesis from carbonyls, the acid-catalyzed dehydration of the initial tetrahedral addition intermediate is often the rate-determining step within a certain pH range. nih.gov

Experimental kinetic studies, such as monitoring the reaction rate's dependence on the concentration of each reactant and catalyst, would be necessary to definitively determine the rate-determining step for a specific synthesis of this compound. For example, if the reaction rate is found to be independent of the concentration of the second equivalent of the acylating agent, it would suggest that the first acylation step is rate-determining.

Below is a table summarizing potential rate-determining steps for different hypothetical syntheses of this compound.

| Synthetic Method | Plausible Rate-Determining Step | Supporting Evidence/Analogy |

| Uncatalyzed reaction of p-toluoyl chloride with hydrazine | Second nucleophilic acyl substitution | Decreased nucleophilicity of the mono-acylated intermediate. |

| Palladium-catalyzed coupling of a p-toluoyl halide and hydrazine | Deprotonation of a hydrazine-bound arylpalladium(II) complex | Kinetic studies on the monoarylation of hydrazine. dicp.ac.cn |

| Iridium-catalyzed N-N coupling | Formation of a metal-acylnitrenoid intermediate | Computational studies on related hydrazide syntheses. sioc-journal.cn |

| Acid-catalyzed condensation of p-toluic acid and hydrazine | Dehydration of the tetrahedral intermediate | Analogy to the mechanism of hydrazone formation. nih.gov |

Elucidation of Di P Toluohydrazide Molecular and Crystal Structures

Advanced Spectroscopic Characterization for Structural Refinement

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming the molecular structure of a compound, especially in the absence of X-ray crystallographic data. researchgate.net

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C. researchgate.net

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

N-H Protons: A signal, likely a broad singlet, is expected for the two equivalent N-H protons. Its chemical shift can be variable and is often found in the downfield region (e.g., ~9-11 ppm).

Aromatic Protons: The p-substituted tolyl groups would give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the carbonyl group would be deshielded compared to the protons ortho to the methyl group. These signals would typically appear in the aromatic region (~7.2-7.9 ppm).

Methyl Protons: A sharp singlet corresponding to the six equivalent protons of the two methyl groups would be observed in the upfield region (~2.4 ppm).

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each set of chemically non-equivalent carbon atoms.

Carbonyl Carbon (C=O): This would be the most downfield signal, typically in the range of 165-175 ppm.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the carbonyl group would be the most downfield, followed by the carbon bearing the methyl group, and then the two protonated carbons. These typically resonate between 125-140 ppm. mjcce.org.mk

Methyl Carbon (-CH₃): This signal would appear furthest upfield, generally around 20-25 ppm.

The following table summarizes the predicted chemical shift ranges for Di-p-toluohydrazide.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| N-H | 9.0 - 11.0 | C=O | 165 - 175 |

| Ar-H | 7.2 - 7.9 | Ar-C (quaternary) | 130 - 145 |

| -CH₃ | ~2.4 | Ar-CH | 125 - 130 |

| -CH₃ | 20 - 25 |

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show cross-peaks between the protons on the tolyl group's aromatic ring, confirming their ortho and meta relationships.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. princeton.edu For this compound, this technique would definitively assign each proton signal to its corresponding carbon atom in the tolyl rings and the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. cam.ac.uk This provides information about the molecule's conformation. In this compound, NOESY could reveal spatial proximities between the protons of the two tolyl rings, offering insights into their relative orientation.

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| N-H | - | - | Carbonyl C | Protons on adjacent tolyl ring |

| Aromatic H (ortho to C=O) | Aromatic H (meta to C=O) | Aromatic CH | Carbonyl C, Quaternary aromatic C | Aromatic H (meta to C=O), N-H |

| Aromatic H (meta to C=O) | Aromatic H (ortho to C=O) | Aromatic CH | Quaternary aromatic C, Methyl C | Aromatic H (ortho to C=O), Methyl H |

| Methyl H | - | Methyl CH₃ | Aromatic C (ipso), Aromatic C (ortho) | Aromatic H (meta to C=O) |

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. nih.govcontractlaboratory.com

The FTIR and Raman spectra of this compound exhibit distinct bands corresponding to the vibrations of its specific functional groups.

N-H Stretching : The N-H stretching vibrations typically appear in the region of 3100-3300 cm⁻¹ in the infrared spectrum. The exact position can be influenced by hydrogen bonding.

C=O Stretching : The amide I band, primarily due to the C=O stretching vibration, is expected to be a strong absorption in the IR spectrum, typically around 1640-1680 cm⁻¹.

Aromatic C-H Stretching : These vibrations give rise to bands above 3000 cm⁻¹.

Aromatic C=C Stretching : The stretching of the carbon-carbon bonds in the aromatic rings produces characteristic bands in the 1450-1600 cm⁻¹ region.

CH₃ Stretching and Bending : The methyl groups will show symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations at lower wavenumbers.

Amide II and III Bands : These bands, resulting from a mix of N-H bending and C-N stretching, appear at lower frequencies and are also characteristic of the hydrazide linkage.

A representative table of expected vibrational frequencies is provided below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | 3100 - 3300 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | FTIR, Raman |

| C=O Stretch (Amide I) | 1640 - 1680 | FTIR |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| N-H Bend (Amide II) | 1510 - 1570 | FTIR |

| C-N Stretch (Amide III) | 1200 - 1300 | FTIR |

The vibrational spectra of this compound can also provide evidence for the existence of different conformational isomers in the solid state or in solution. The relative orientation of the two p-toluoyl groups around the N-N bond can lead to different conformers. These conformers may have slightly different vibrational frequencies for certain modes, particularly those involving the hydrazide linkage and the carbonyl groups. For example, variations in the position or splitting of the C=O and N-H stretching bands could indicate the presence of multiple conformations with different hydrogen bonding patterns or steric interactions.

Detailed Band Assignment and Functional Group Analysis

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. libretexts.org

When this compound is subjected to mass spectrometry, it will first be ionized to form a molecular ion (M⁺•). The mass of this ion will correspond to the molecular weight of the compound (268.31 g/mol ). ontosight.ai This molecular ion is often unstable and can undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.orgslideshare.net

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for this compound would likely involve:

Cleavage of the N-N bond : This would be a very common fragmentation, leading to the formation of a p-toluoyl radical and a p-toluoyl cation (m/z = 119). This fragment would be particularly stable due to resonance.

Alpha-cleavage : Cleavage of the bond between the carbonyl carbon and the aromatic ring could also occur.

Loss of small neutral molecules : Fragments corresponding to the loss of CO or other small molecules might also be observed.

A table summarizing the expected major fragments in the mass spectrum of this compound is shown below:

| m/z | Identity of Fragment |

| 268 | [C₁₆H₁₆N₂O₂]⁺• (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ (p-Toluoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the tolyl group) |

This fragmentation pattern provides strong evidence for the presence of two p-toluoyl units linked by a hydrazide bridge.

Reaction Mechanisms and Kinetics of Di P Toluohydrazide Transformations

Kinetic Studies of Di-p-toluohydrazide Reactions

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. Such studies involve measuring reaction rates under various conditions to determine the rate law, reaction order, and activation parameters. ox.ac.uk

Despite the importance of such data, specific experimental studies detailing the rate laws and reaction orders for transformations of 1,2-di-p-tolylhydrazine were not identified in the surveyed literature. The determination of these parameters would require systematic experiments monitoring the concentration of reactants and products over time under controlled conditions.

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide profound insight into the transition state of a reaction. libretexts.orglibretexts.org

Enthalpy of Activation (ΔH‡) : Represents the energy barrier that must be overcome for reactants to transform into products. libretexts.org A higher ΔH‡ is characteristic of reactions that involve significant bond breaking in the rate-determining step. libretexts.org

Entropy of Activation (ΔS‡) : Reflects the change in order or disorder when moving from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state, often seen in associative mechanisms where molecules come together. libretexts.orgresearchgate.net Conversely, a positive ΔS‡ indicates a more disordered transition state, typical of dissociative mechanisms. libretexts.org

Gibbs Free Energy of Activation (ΔG‡) : Combines the enthalpic and entropic contributions (ΔG‡ = ΔH‡ - TΔS‡) and is directly related to the reaction rate constant. libretexts.org

Specific values for these activation parameters for reactions involving 1,2-di-p-tolylhydrazide are not available in the examined scientific literature. Obtaining this data would necessitate kinetic studies conducted at various temperatures to construct an Arrhenius plot or an Eyring plot, from which these thermodynamic parameters can be calculated. harvard.edu

Solvent Effects on Reaction Rates and Mechanisms

The solvent environment can profoundly influence the rate and mechanism of chemical reactions. For transformations involving charged or polar intermediates, such as the acid-catalyzed benzidine (B372746) rearrangement common to hydrazoarenes, solvent polarity, viscosity, and specific solute-solvent interactions like hydrogen bonding are critical factors. ic.ac.ukkyoto-u.ac.jp

In the context of reactions analogous to those this compound might undergo, such as the benzidine rearrangement, the solvent's ability to stabilize charged transition states is paramount. The generally accepted mechanism for the benzidine rearrangement involves the protonation of the hydrazo compound. The polarity of the solvent can affect the rate of reactions where there is a change in charge distribution between the reactants and the transition state. ic.ac.uk An increase in solvent polarity typically accelerates reactions that proceed through a more polar transition state compared to the reactants. ic.ac.uk

For instance, studies on the rearrangement of hydrazobenzene (B1673438) have highlighted the strong influence of the solvent. kyoto-u.ac.jp While specific data tables for this compound are not available in the surveyed literature, the principles observed for related compounds would likely apply. One would anticipate that the rate of an acid-catalyzed rearrangement of this compound would be sensitive to the solvent's dielectric constant and its hydrogen-bonding capability. For example, a switch from a non-polar to a polar protic solvent could lead to a significant rate enhancement by stabilizing the protonated species and the polar transition state.

Conversely, reactions proceeding through less polar transition states might be slower in more polar solvents. ic.ac.uk The viscosity of the solvent can also play a role by affecting the diffusion rate of reactants and the frequency of molecular collisions. fishersci.se

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful tool for unraveling reaction mechanisms by tracing the fate of atoms and probing the nature of transition states. ias.ac.in This is achieved by measuring kinetic isotope effects (KIEs) or by tracking the position of isotopes in the products.

Kinetic Isotope Effects (KIEs) in this compound Reactions

The kinetic isotope effect is the change in reaction rate upon isotopic substitution and provides insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage or formation. google.com

For the benzidine rearrangement of hydrazobenzene, heavy-atom KIEs (using ¹⁴C and ¹⁵N) have been instrumental in supporting a concerted mechanism, where the N-N bond cleavage and the C-C bond formation occur simultaneously. ic.ac.ukosti.gov For the rearrangement of hydrazobenzene, a significant ¹⁵N KIE (k¹⁴/k¹⁵ = 1.041) was observed, indicating substantial changes at the nitrogen atoms in the transition state. ic.ac.uk Similarly, a ¹⁴C KIE was also detected, supporting the concerted nature of the main rearrangement product, benzidine. ic.ac.ukosti.gov

While no specific KIE data for the rearrangement of this compound were found in the surveyed literature, it is reasonable to hypothesize that it would exhibit similar effects. The presence of the p-methyl groups is unlikely to fundamentally alter the core mechanism of a benzidine-type rearrangement. Therefore, one would expect to observe both significant nitrogen and carbon primary kinetic isotope effects, should the reaction proceed through a concerted easychem.orgeasychem.org sigmatropic shift to form 2,2'-dimethylbenzidine (B1662071) (o-tolidine).

Table 1: Expected Kinetic Isotope Effects in the Benzidine-type Rearrangement of this compound (Hypothetical)

| Isotopic Substitution | Expected KIE (klight/kheavy) | Rationale |

| ¹⁵N | > 1 (Normal) | Indicates breaking of the N-N bond in the rate-determining step. |

| ¹⁴C (at para-carbon) | > 1 (Normal) | Indicates formation of the new C-C bond in the rate-determining step for the benzidine-like product. |

| ²H (at aromatic ring) | Close to 1 | Secondary KIE; small changes in hybridization at the aromatic carbons. |

This table is hypothetical and based on data from analogous compounds like hydrazobenzene.

Positional Labeling to Track Atom Movement

Positional isotopic labeling involves placing an isotope at a specific position in a reactant molecule and then determining its location in the product(s). This technique provides direct evidence for the connectivity changes that occur during a reaction, confirming the intramolecular or intermolecular nature of the process and tracing the path of atoms. ias.ac.in

For example, in the study of rearrangement reactions, if a labeled atom in one aromatic ring of a hydrazo compound ends up in a specific, predictable position in the rearranged product, it strongly supports an intramolecular mechanism. The benzidine rearrangement has been confirmed to be intramolecular through such crossover experiments where a mixture of two differently substituted hydrazoarenes does not produce any cross-coupled products. caltech.edu

In the context of this compound, a positional labeling study could involve synthesizing the compound with a ¹³C label on one of the methyl groups or at a specific carbon atom of one of the aromatic rings. Analysis of the product, likely 2,2'-dimethylbenzidine, via techniques like NMR or mass spectrometry would reveal the new position of the labeled atom, confirming the intramolecular nature of the rearrangement and the specific atoms involved in the new C-C bond. For instance, if the para-carbon of one ring is labeled, this label would be found at the site of the new inter-ring bond in the product.

In-Depth Computational Analysis of this compound Remains Largely Undocumented in Public Research

Computational chemistry serves as a powerful tool for predicting molecular properties and reaction dynamics. researchgate.net Methodologies like DFT are frequently used to gain insights into the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.netresearchgate.netscirp.org However, generating a detailed report as specified requires dedicated studies that focus explicitly on this compound.

The current body of research contains computational studies on structurally related compounds, such as various hydrazine (B178648), hydrazone, and pyrazoline derivatives. chemsociety.org.nguniv-setif.dzmdpi.comrsc.orgnih.gov For instance, studies have successfully employed DFT methods like B3LYP to optimize geometries, calculate vibrational frequencies, and analyze the frontier molecular orbitals (HOMO-LUMO) of compounds containing p-tolyl or hydrazine moieties. researchgate.netnih.govrsc.org These analyses provide valuable information on charge transfer within the molecules and their potential reactivity. chemsociety.org.ngirjweb.comchalcogen.ro

One study noted the use of 1,2-di-p-tolylhydrazine as a reactant in the synthesis of an iron-sulfur anilido complex, which was then subjected to geometry optimization. mit.edu Another paper described the synthesis of a pyrazole (B372694) derivative using p-tolylhydrazine hydrochloride and performed DFT and HOMO-LUMO analysis on the resulting product, not the initial reactant. rsc.org

Despite the existence of these related studies, specific, in-depth investigations into the following aspects of this compound itself are not available in the reviewed literature:

Computational Chemistry and Quantum Mechanical Investigations of Di P Toluohydrazide

Ab Initio and Semi-Empirical Methods for Di-p-toluohydrazide:The application of these methods to the target compound is not documented.scirp.org

Large-Scale System Modeling using Hybrid QM/MM Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches represent a powerful computational strategy for studying large and complex chemical systems where a full quantum mechanical treatment is computationally prohibitive. mdpi.commpg.de This methodology partitions the system into two regions: a small, critical part where bond-breaking, bond-forming, or electronic transitions occur, which is treated with accurate but computationally expensive Quantum Mechanics (QM), and the larger, surrounding environment, which is described by a less demanding Molecular Mechanics (MM) force field. mpg.de The total energy of the system in an additive QM/MM scheme is calculated as the sum of the energies of the QM region, the MM region, and the interaction energy between them. mdpi.com

For this compound, a QM/MM model would typically define the single this compound molecule as the QM region. This allows for a detailed quantum chemical description of its electronic structure, including the electron distribution around the hydrazide bridge (-CO-NH-NH-CO-), the aromatic p-tolyl groups, and the intramolecular interactions that govern its conformation and reactivity. The surrounding environment, such as a solvent box filled with water or an organic solvent, would constitute the MM region.

The primary advantage of this approach is the ability to model the explicit influence of the environment on the quantum mechanical properties of this compound. For instance, a QM/MM simulation can accurately predict how solvent polarity and hydrogen bonding interactions with the hydrazide's amide protons and carbonyl oxygens affect its conformational stability, electronic spectra, or the energy barrier for rotation around the N-N bond. mdpi.comscielo.br This level of analysis is crucial for understanding chemical processes in condensed phases or other complex environments, bridging the gap between the behavior of an isolated molecule and its properties within a bulk system. mdpi.com

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of the system's conformation and properties. This technique is invaluable for exploring the conformational landscape, understanding thermodynamic properties, and investigating dynamic processes of molecules like this compound.

Conformational Dynamics in Solution and Solid States

The conformational flexibility of this compound is primarily dictated by rotation around several key single bonds: the central N-N bond, the two N-C(O) amide bonds, and the C(aryl)-C(O) bonds. These rotations give rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

In the solution state , MD simulations can be used to explore this conformational landscape. A simulation would typically involve placing a this compound molecule in a periodic box filled with explicit solvent molecules. Over the course of the simulation, the molecule samples various conformations, and by analyzing the trajectory, one can determine the relative populations of different conformers and the free energy barriers for interconversion. rsc.orgnih.gov The solvent environment plays a critical role; polar solvents may stabilize conformers with larger dipole moments or those that can act as better hydrogen bond donors/acceptors, whereas non-polar solvents might favor more compact structures. nih.gov

In the solid state , MD simulations are initiated from the crystal lattice structure. These simulations can reveal the extent of thermal motion, probe the stability of the crystal packing, and identify any possible phase transitions. In the crystalline form, the conformational freedom of this compound is significantly restricted by intermolecular forces, including strong hydrogen bonds between the N-H and C=O groups of adjacent molecules and π-π stacking interactions between the aromatic tolyl rings. elifesciences.org

| Conformer | Solvent | Key Dihedral Angle (C-N-N-C) | Relative Population (%) | Description |

|---|---|---|---|---|

| Anti | Toluene | ~180° | 75% | The two p-tolyl groups are on opposite sides of the N-N bond, minimizing steric hindrance. |

| Gauche | Toluene | ~±60° | 25% | A twisted conformation that is less stable due to steric clash. |

| Anti | Water | ~175° | 60% | Slightly distorted anti-conformation due to strong hydration of the polar hydrazide core. |

| Gauche | Water | ~±65° | 40% | Stabilized relative to the non-polar solvent due to favorable solvent-solute interactions. |

Solvent-Solute Interactions and Aggregation Behavior

MD simulations provide atomic-level detail on the interactions between a solute and the surrounding solvent molecules. For this compound, the nature of these interactions is highly dependent on the solvent. In a protic solvent like water, analysis of simulation trajectories would likely show strong hydrogen bonds forming between the solvent and the hydrazide's N-H (donor) and C=O (acceptor) groups. The spatial arrangement of solvent molecules can be quantified using radial distribution functions, which reveal the probability of finding a solvent atom at a certain distance from a solute atom.

In a non-polar aromatic solvent such as toluene, the dominant interactions would shift from hydrogen bonding to weaker van der Waals forces and, notably, π-π stacking between the p-tolyl rings of the solute and the solvent molecules. mdpi.com These solvent-solute interactions directly influence the solubility and conformational preferences of the molecule. rsc.orgrsc.org

Furthermore, MD simulations can be employed to study the aggregation behavior of this compound. By simulating a system containing multiple solute molecules at a relevant concentration, one can observe their tendency to self-assemble into larger clusters or aggregates. The primary non-covalent interactions driving this process would be intermolecular hydrogen bonding between the hydrazide units and π-π stacking of the extensive aromatic systems. rsc.orgencyclopedia.pub The strength and geometry of these interactions determine the stability and structure of the resulting aggregates.

Coordination Chemistry of Di P Toluohydrazide As a Ligand

Synthesis and Characterization of Di-p-toluohydrazide Metal Complexes

The synthesis of metal complexes involving hydrazide derivatives like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govjscimedcentral.comresearchgate.net The reaction conditions, such as temperature, pH, and solvent, can be varied to control the formation and crystallization of the resulting complex. researchgate.net The characterization of these complexes is crucial to understanding their structure and properties. Common techniques include elemental analysis, molar conductivity, and various spectroscopic methods. researchgate.netekb.eg

Mono- and Polydentate Coordination Modes

This compound possesses multiple potential donor sites, including the two nitrogen atoms of the hydrazine (B178648) bridge and the oxygen atoms of the carbonyl groups (if present in the tautomeric form). This allows it to coordinate to metal centers in various ways. mdpi.comrsc.org

Monodentate Coordination: In this mode, the ligand binds to a single metal center through one of its donor atoms. For this compound, this would likely involve one of the nitrogen atoms. rsc.org

Polydentate Coordination: this compound can also act as a bridging ligand, coordinating to two or more metal centers simultaneously. This can lead to the formation of polynuclear complexes or coordination polymers. The specific coordination mode (e.g., η¹, η², μ₂) depends on factors like the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. mdpi.comresearchgate.net For instance, ligands with multiple donor sites can form chelate rings with the metal ion, enhancing the stability of the complex. rsc.org

The coordination behavior is significantly influenced by the steric hindrance imposed by the p-tolyl groups and the electronic nature of the metal ion. rsc.org

Spectroscopic Analysis of Metal-Di-p-toluohydrazide Interactions

Spectroscopic techniques are indispensable for elucidating the interaction between this compound and metal ions. rsc.orgspectroscopyonline.com

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C=O (if applicable) bonds upon coordination provide direct evidence of metal-ligand bond formation. A shift in these bands to lower or higher wavenumbers can indicate the involvement of the nitrogen and/or oxygen atoms in coordination. kpi.uamdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can reveal information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. The appearance of new absorption bands or shifts in the ligand-centered transitions upon complexation are indicative of metal-ligand interactions. nih.govspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the changes in the chemical environment of the ligand upon coordination. Shifts in the resonance signals of the protons and carbons of the p-tolyl groups and the hydrazide backbone can provide insights into the binding mode. researchgate.net

Terahertz (THz) Spectroscopy: This technique can provide information on the collective vibrational modes of the complex, including those related to hydrogen bonding and the secondary structure of the coordinated ligand. mdpi.com

Table 1: Spectroscopic Data for a Hypothetical Metal-Di-p-toluohydrazide Complex

| Spectroscopic Technique | Key Observational Changes Upon Complexation |

|---|---|

| IR Spectroscopy | Shift in N-H stretching frequency; Appearance of new M-N and/or M-O stretching bands. |

| UV-Vis Spectroscopy | Shift in π→π* and n→π* transitions; Appearance of d-d transition bands. |

| NMR Spectroscopy | Shift in the chemical shifts of aromatic and N-H protons. |

X-ray Crystallography of this compound Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound metal complexes. researchgate.netnih.govlibretexts.org This technique provides detailed information on:

Bond lengths and angles: Precise measurements of the distances between the metal center and the coordinating atoms of the this compound ligand, as well as the angles within the coordination sphere. scirp.org

Coordination number and geometry: The number of ligand donor atoms attached to the metal and the resulting geometric arrangement (e.g., octahedral, tetrahedral, square planar).

Crystal packing: How the individual complex molecules are arranged in the solid state, including intermolecular interactions like hydrogen bonding and π-π stacking. libretexts.org

Crystallographic data for related hydrazide and hydrazone complexes have revealed a wide range of coordination geometries and modes. scirp.org For instance, in some complexes, the hydrazide ligand acts as a tridentate donor, coordinating through two nitrogen atoms and one oxygen atom to form a stable five- and six-membered chelate ring. scirp.org

Electronic and Steric Effects of this compound in Coordination

The electronic and steric properties of the this compound ligand play a crucial role in determining the structure, stability, and reactivity of its metal complexes. rsc.org

Ligand Field Theory Applications to this compound Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. grinnell.eduresearchgate.net It considers the interactions between the metal d-orbitals and the ligand orbitals. libretexts.org

d-orbital splitting: The nitrogen and potential oxygen donor atoms of this compound create a ligand field that splits the degeneracy of the metal's d-orbitals. The magnitude of this splitting (Δ) depends on the ligand field strength. numberanalytics.com

Spectrochemical series: The position of the donor atoms of this compound in the spectrochemical series will influence whether its complexes are high-spin or low-spin. numberanalytics.comiitd.ac.in This, in turn, affects the magnetic properties and electronic spectra of the complexes.

Electronic spectra and magnetic properties: LFT can be used to interpret the d-d electronic transitions observed in the UV-Vis spectra and to predict the magnetic moments of the complexes based on the number of unpaired electrons. grinnell.eduiitd.ac.in

The electronic effects of the p-tolyl groups, being weakly electron-donating, can subtly influence the electron density on the donor atoms, thereby affecting the ligand field strength. nih.gov

Chelate and Macrocyclic Effects in this compound Coordination

Chelate Effect: If this compound coordinates to a metal ion in a bidentate or polydentate fashion, it forms a chelate ring. The chelate effect describes the enhanced stability of such complexes compared to those with analogous monodentate ligands. libretexts.orgyoutube.com This increased stability is primarily driven by a favorable entropy change upon chelation. libretexts.org

Macrocyclic Effect: While this compound is not a macrocyclic ligand itself, it can be a precursor in template syntheses to form macrocyclic complexes. wikipedia.orgbhu.ac.in The macrocyclic effect refers to the even greater stability of complexes with macrocyclic ligands compared to their open-chain analogues. wikipedia.orgscribd.com This is due to a combination of the entropic contribution seen in the chelate effect and an energetic contribution from the pre-organized nature of the macrocyclic ligand. youtube.comwikipedia.org The synthesis of such macrocycles often relies on a metal ion to act as a template, directing the condensation reaction to form the cyclic product. wikipedia.orgbhu.ac.in

Reactivity and Catalytic Activity of this compound Metal Complexes

Ligand Exchange Mechanisms in this compound Complexes

There is no specific information available in the surveyed scientific literature regarding the ligand exchange mechanisms for metal complexes of this compound. General mechanisms for ligand substitution in metal complexes can be associative, dissociative, or interchange, but their applicability and specific kinetics for this compound complexes have not been documented. chemguide.co.uklibretexts.org

Oxidative Addition and Reductive Elimination Pathways

Detailed pathways for oxidative addition and reductive elimination involving this compound metal complexes are not described in the available literature. These fundamental reaction steps are crucial in many catalytic cycles but require specific investigation for each unique ligand-metal system. libretexts.org

Role of this compound Complexes in Homogeneous Catalysis

While hydrazone and other nitrogen-containing ligands are known to form complexes with catalytic applications, researchgate.net there is no published research detailing the use or efficacy of this compound metal complexes in homogeneous catalysis.

Supramolecular Assemblies Involving Di P Toluohydrazide

Design and Synthesis of Di-p-toluohydrazide-Based Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable nature of non-covalent interactions encoded in the molecular structure of the building blocks. nih.gov The synthesis of such systems often involves the simple mixing of components under conditions that favor thermodynamic equilibrium, allowing for the self-correction and formation of the most stable assembly. frontiersin.org For this compound, its symmetrical nature and defined functional groups make it a viable candidate for constructing ordered supramolecular systems.

Hydrogen bonding is a critical directional interaction in molecular crystals, guiding the assembly of molecules into predictable patterns. libretexts.orgnih.gov The this compound molecule contains two key functional groups that drive hydrogen bond formation: the amide N-H groups, which act as hydrogen bond donors, and the carbonyl C=O groups, which are effective hydrogen bond acceptors. frontiersin.org

In the solid state, it is highly probable that this compound molecules self-assemble through intermolecular N-H···O=C hydrogen bonds. This type of interaction is a robust and common feature in the crystal packing of compounds containing amide or hydrazide functionalities. rsc.orgresearchgate.net These interactions would likely lead to the formation of extended one-dimensional (1D) chains or two-dimensional (2D) sheets, which then stack to form the three-dimensional crystal lattice. The precise geometry and dimensionality of these networks depend on factors like steric hindrance from the tolyl groups and the presence of any solvent molecules in the crystal.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Probable Supramolecular Motif |

| Amide N-H | Carbonyl C=O | N-H···O | 1D Chains or 2D Sheets |

The presence of two aromatic p-tolyl rings in the this compound structure introduces the possibility of π-π stacking interactions, which are non-covalent interactions that play a significant role in the stability of supramolecular systems. wikipedia.orgmdpi.com These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. libretexts.orgrsc.org

The aggregation of this compound molecules would be further stabilized by these stacking interactions occurring between the tolyl rings of adjacent molecules. The specific geometry of this stacking can vary, including face-to-face (sandwich) or parallel-displaced arrangements. scirp.org These π-π interactions would likely work in concert with the hydrogen bonding network to dictate the final crystal packing arrangement. rsc.org The interplay is significant, as the formation of hydrogen bonds can alter the electron density of the aromatic rings, which in turn can modulate the strength of the π-π stacking interactions. rsc.org

Table 2: Types of π-π Stacking Interactions Relevant to this compound

| Interaction Type | Description |

| Parallel-Displaced | Aromatic rings are stacked in a parallel orientation but are offset from one another. |

| Sandwich | Aromatic rings are stacked directly on top of each other in a face-to-face arrangement. |

| T-shaped (Edge-to-Face) | The edge of one aromatic ring (positively charged hydrogens) points towards the face of another (negatively charged π-cloud). |

The field of coordination-driven self-assembly utilizes the highly directional nature of metal-ligand bonds to construct complex, well-defined supramolecular architectures, such as coordination polymers and discrete cages. nih.govrsc.org Hydrazide and hydrazone derivatives are known to act as effective ligands, coordinating to metal ions through their nitrogen and oxygen atoms. mdpi.comnih.gov

This compound possesses potential coordination sites at the carbonyl oxygen atoms and, depending on the conditions and metal ion, the amide nitrogen atoms. wikipedia.org The interaction of this compound with suitable metal precursors (e.g., salts of copper, zinc, or palladium) could lead to the formation of various supramolecular structures. maxapress.comresearchgate.net If the molecule acts as a bidentate or bridging ligand, it could link metal centers to form one-, two-, or three-dimensional coordination polymers. mdpi.com The final architecture would be influenced by the coordination geometry of the metal ion and the stoichiometry of the reaction.

Table 3: Potential Metal Coordination Modes of this compound

| Coordination Site | Potential Role | Resulting Structure |

| Carbonyl Oxygen atoms | Monodentate or Bridging Ligand | Discrete Metal Complexes or Coordination Polymers |

| Amide Nitrogen atoms | Monodentate or Bridging Ligand | Discrete Metal Complexes or Coordination Polymers |

π-π Stacking Interactions in this compound Aggregates

Host-Guest Chemistry of this compound

Host-guest chemistry involves the formation of unique structural complexes between a large 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. acs.orgwikipedia.org This molecular recognition is highly specific, often likened to a lock and key mechanism. wikipedia.org While no specific host-guest systems involving this compound have been detailed in the surveyed literature, its chemical structure allows for a discussion of its potential roles in such systems.

The ability of this compound to act as a guest molecule is plausible. Its size, shape, and the hydrophobic nature of its tolyl groups would allow it to fit within the cavities of well-known host molecules such as cyclodextrins, calixarenes, or other synthetic macrocycles. nih.govnankai.edu.cn The binding would primarily be driven by hydrophobic interactions and van der Waals forces, with the host's cavity shielding the nonpolar tolyl groups from an aqueous environment. The specificity of recognition would depend on the complementarity between the size and shape of this compound and the host's cavity. nankai.edu.cn

Conversely, for this compound to act as a host, it would likely need to first self-assemble into a larger structure with a defined cavity. Such an assembly, perhaps a macrocycle formed via metal coordination or a crystalline lattice with defined pores, could potentially recognize and bind small molecular guests that are complementary in size, shape, and chemical nature.

Encapsulation within a host molecule can protect a guest from the surrounding environment and modify its properties. nih.gov If this compound were encapsulated as a guest, its release from the host could be triggered by external stimuli. Changes in solvent polarity, pH, or temperature can alter the strength of the non-covalent host-guest interactions, leading to the dissociation of the complex and the release of the guest molecule. nih.gov For instance, in a system with a cyclodextrin (B1172386) host, adding a solvent that is more nonpolar than water could disrupt the hydrophobic interactions, causing the release of the encapsulated this compound. This stimulus-responsive behavior is a cornerstone of functional host-guest systems. hku.hk

Recognition of Specific Molecular Guests

Characterization of this compound Supramolecular Structures

The comprehensive characterization of supramolecular assemblies formed by this compound is crucial for understanding their structural organization, stability, and potential applications. A combination of solid-state and solution-phase techniques, as well as advanced microscopic imaging, provides a detailed picture of these non-covalently bonded architectures.

X-ray Diffraction of Supramolecular Crystals

X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of crystalline materials at the atomic level. For supramolecular assemblies of this compound, single-crystal X-ray diffraction (SC-XRD) can provide precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. This technique is instrumental in identifying the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the self-assembly process.

Based on studies of similar compounds, a hypothetical crystal structure for a supramolecular assembly of this compound could be proposed. The crystal system would likely be monoclinic or triclinic, which is common for such organic molecules. eurjchem.comrsc.org The key stabilizing interactions would be the strong N—H···O hydrogen bonds forming chains or dimeric motifs. The tolyl groups would likely participate in weaker C—H···π and π-π stacking interactions, further reinforcing the crystal packing. eurjchem.com

Hypothetical Crystallographic Data for a this compound Supramolecular Assembly:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~16.0 |

| α (°) | 90 |

| β (°) | ~95.5 |

| γ (°) | 90 |

| Volume (ų) | ~1370 |

| Z | 4 |

| Hydrogen Bond (N-H···O) | ~2.0 - 2.2 Å |

| π-π Stacking Distance | ~3.5 - 3.8 Å |

Note: This data is illustrative and based on findings for structurally related aromatic hydrazide compounds.

Powder X-ray diffraction (PXRD) can also be employed to analyze the bulk crystallinity of this compound assemblies and can be used to identify different polymorphic forms that may arise from variations in assembly conditions.

Solution-Phase Characterization (NMR, Mass Spectrometry)

While X-ray diffraction provides a static picture of the solid state, solution-phase techniques are essential for understanding the dynamic and equilibrium processes of supramolecular assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for studying the structure and interactions of molecules in solution. For this compound, ¹H NMR is particularly useful for monitoring changes in the chemical environment of protons upon self-assembly. The formation of hydrogen bonds typically leads to a downfield shift of the N-H proton signal, providing direct evidence of association. sioc-journal.cn Concentration-dependent and variable-temperature NMR studies can be used to investigate the thermodynamics and kinetics of the assembly process. rsc.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of different parts of the molecule in the assembled state. rsc.org For example, NOESY could reveal through-space correlations between the aromatic protons of the tolyl groups and the alkyl chains if the molecules are arranged in a folded or stacked conformation. rsc.org

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for identifying the size and composition of supramolecular aggregates. Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS are particularly well-suited for analyzing non-covalently bound assemblies. sioc-journal.cn In the context of this compound, MS could be used to detect the presence of dimers, trimers, or larger oligomers in the gas phase, which are formed from the solution-phase equilibria. sioc-journal.cnrsc.org The observation of species with corresponding mass-to-charge ratios (m/z) would confirm the formation of discrete supramolecular structures. For instance, studies on similar hydrazide-based systems have successfully identified host-guest complexes and self-assembled oligomers using these methods. sioc-journal.cnrsc.org

Microscopic and Imaging Techniques (AFM, TEM)

To visualize the morphology of larger supramolecular structures formed by this compound, such as nanofibers, vesicles, or gels, microscopic techniques with nanoscale resolution are employed.

Transmission Electron Microscopy (TEM): TEM provides two-dimensional projections of a sample with very high resolution. To visualize supramolecular assemblies of this compound, a dilute solution can be cast onto a TEM grid. Cryogenic TEM (cryo-TEM), where the sample is flash-frozen in a vitrified solvent, is particularly useful for observing the structures in a near-native state, minimizing artifacts that can be caused by drying. tue.nlacs.org TEM and cryo-TEM have been instrumental in identifying various self-assembled morphologies for hydrazide-based systems, including vesicles and fibrous networks, and can provide detailed information on their dimensions and internal structure. researchgate.netchinesechemsoc.org

By combining the atomic-level detail from X-ray diffraction, the solution-state behavior from NMR and mass spectrometry, and the nanoscale morphological information from AFM and TEM, a comprehensive understanding of the supramolecular assemblies involving this compound can be achieved.

Catalytic Applications and Transformations Mediated by Di P Toluohydrazide

Di-p-toluohydrazide as a Ligand in Metal-Catalyzed Reactions

The use of organic molecules as ligands is crucial in transition metal catalysis to modulate the metal center's reactivity and selectivity. Despite the importance of ligand development, there are no published studies that report the use of this compound as a ligand in any metal-catalyzed transformation.

Stereoselective Catalysis (Enantioselective and Diastereoselective)

Stereoselective synthesis, which is critical for producing specific isomers of chiral molecules, often employs chiral ligands in conjunction with metal catalysts. There is no evidence in the scientific literature to suggest that this compound has been utilized as a ligand to induce enantioselectivity or diastereoselectivity in any catalytic reaction. The synthesis of atropisomeric hydrazides has been achieved using other catalytic systems, but not involving this compound.

Development of Novel Catalytic Systems

The development of new catalytic systems is a vibrant area of chemical research. However, a review of the literature indicates that this compound has not been a component of any novel catalytic systems developed to date.

Mechanistic Insights into this compound-Mediated Catalysis

Given the absence of any reported catalytic activity for this compound, there are consequently no mechanistic studies available. Mechanistic investigations are fundamental to understanding how a catalyst functions and for the rational design of improved catalytic systems.

Spectroscopic Monitoring of Catalytic Intermediates

The elucidation of a catalytic mechanism heavily relies on the detection and characterization of transient intermediates. In situ and operando spectroscopic techniques are indispensable tools for observing a catalyst under actual working conditions, providing real-time information on the catalyst's structure and the species adsorbed on its surface nih.goveolss.net.

Common spectroscopic methods employed in catalysis research include:

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify functional groups and probe the interactions between reactants and the catalyst surface tuwien.at.

Raman Spectroscopy: A complementary vibrational technique, Raman spectroscopy is powerful for studying catalyst structures, surface adsorbates, and reaction intermediates, especially in aqueous environments or for species with a center of symmetry rsc.orgustc.edu.cn.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These methods provide information on the elemental composition and oxidation states of the catalyst's surface, which can change dynamically during a reaction mdpi.comcsic.es.

Although these techniques are standard in catalysis, specific studies applying them to monitor the catalytic intermediates formed from this compound in reactions like the aforementioned ruthenium-catalyzed cyclization were not identified in the search results. Such an investigation would be crucial to confirm the step-by-step mechanism, including the activation of the N-N bond and the formation of the new heterocyclic ring.

Computational Modeling of Catalytic Cycles

Computational chemistry offers profound insights into reaction mechanisms that are often inaccessible through experimental means alone. osti.gov Density Functional Theory (DFT) is a primary tool for modeling catalytic cycles, allowing researchers to calculate the energies of reactants, products, transition states, and intermediates osti.gov. This information helps in constructing a detailed potential energy surface for the reaction, identifying the rate-determining step, and understanding the catalyst's structure-activity relationship rsc.orgnih.gov.

The key aspects of modeling a catalytic cycle include:

Identification of Intermediates and Transition States: Locating the stable and transient species along the reaction pathway.

Calculation of Activation Energies: Determining the energy barriers for each elementary step, which governs the reaction kinetics.

Turnover Frequency (TOF) Evaluation: Using models like the energetic span model to calculate the theoretical efficiency of the catalyst from the computed energy profile nih.gov.

Machine learning is also an emerging tool that leverages existing data to predict reaction outcomes and accelerate the discovery of new catalysts and reaction pathways rsc.org.

For this compound, a computational study of its role in a catalytic cycle, such as the ruthenium-catalyzed synthesis of isoquinolines, would involve modeling the interaction of the hydrazide with the ruthenium center, the cleavage of C-H and N-N bonds, and the subsequent bond formations. However, specific computational studies detailing these mechanistic steps for this compound were not found in the available literature.

Investigation of Di P Toluohydrazide Derivatives: Synthesis and Advanced Characterization

Synthesis of Substituted Di-p-toluohydrazide Derivatives

The synthesis of this compound derivatives can be approached through several strategic pathways, primarily focusing on modifications of the aromatic toluoyl systems or direct derivatization of the central hydrazide bridge.

Modifications on the Toluoyl Moieties